
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a bromine and a fluorine atom attached to the indole ring, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-fluoroindole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-7-fluoroindole is reacted with ethyl 3-bromopropanoate in the presence of the base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique structure and biological activity.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a probe molecule to study the interactions of indole derivatives with biological macromolecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(5-Bromo-3-indolyl)propanoate: Lacks the fluorine atom, which may affect its biological activity and binding affinity.
Ethyl 3-(7-Fluoro-3-indolyl)propanoate: Lacks the bromine atom, which may influence its reactivity and selectivity.
Ethyl 3-(5-Chloro-7-fluoro-3-indolyl)propanoate: Contains a chlorine atom instead of bromine, which can alter its chemical properties.
Uniqueness
Ethyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This combination can enhance its biological activity, binding affinity, and selectivity towards specific targets, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H13BrFNO2 |
|---|---|
Peso molecular |
314.15 g/mol |
Nombre IUPAC |
ethyl 3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13BrFNO2/c1-2-18-12(17)4-3-8-7-16-13-10(8)5-9(14)6-11(13)15/h5-7,16H,2-4H2,1H3 |
Clave InChI |
DRRIBSGKBLEABE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



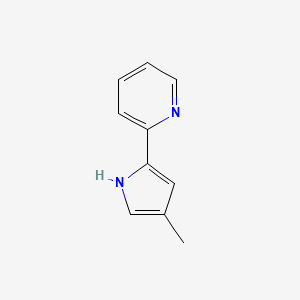

![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

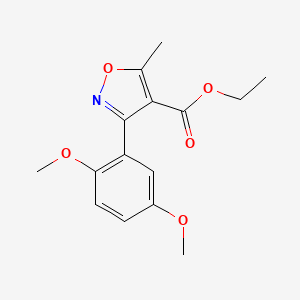
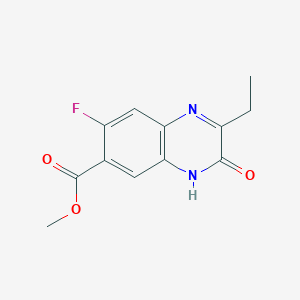
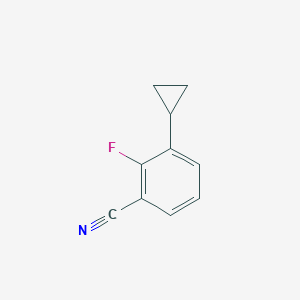
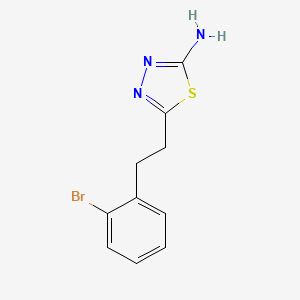
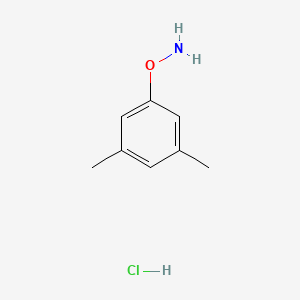
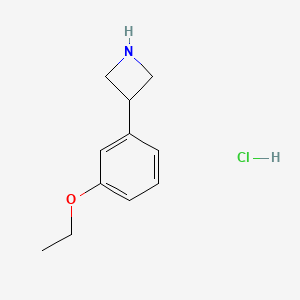
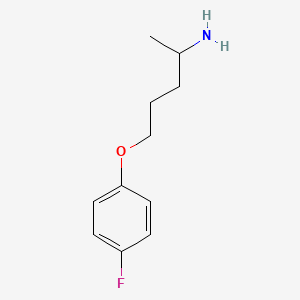
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

